

Aminopyrazine Analogs in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals

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Compound of Interest

Compound Name: **Aminopyrazine**

Cat. No.: **B029847**

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Introduction

The **aminopyrazine** scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. Its inherent physicochemical properties, including its aromatic nature, hydrogen bonding capabilities, and synthetic tractability, have made it a cornerstone for the development of numerous therapeutic agents. This technical guide provides an in-depth overview of **aminopyrazine** analogs, focusing on their synthesis, biological activities, and applications in medicinal chemistry, with a particular emphasis on their role as kinase inhibitors and anticancer agents. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.

Kinase Inhibitors

Aminopyrazine-based compounds have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer and inflammatory disorders. The **aminopyrazine** core often serves as a hinge-binding motif, forming key hydrogen bonds with the backbone of the kinase hinge region, a crucial interaction for potent inhibition.

Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK-2) Inhibitors

MK-2 is a serine/threonine kinase activated by p38 MAP kinase and plays a significant role in inflammatory responses by regulating the biosynthesis of pro-inflammatory cytokines like TNF- α . Inhibition of MK-2 is a promising strategy for the treatment of inflammatory diseases.

Quantitative Data: MK-2 Inhibition

Compound Reference	MK-2 IC50 (nM)	TNF- α Production IC50 in THP-1 cells (nM)	Citation
1-(2-aminopyrazin-3-yl)methyl-2-thiourea analog	15	Not Reported	[1]
Non-thiourea aminopyrazine derivative	Low micromolar to sub-micromolar	Active	[2]

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

The FGFR family of receptor tyrosine kinases is implicated in various cellular processes, and their aberrant activation is a known driver in multiple cancers. **Aminopyrazine** analogs have been successfully designed as potent FGFR inhibitors.

Quantitative Data: FGFR Inhibition

Compound ID	FGFR1 IC50 (nM)	FGFR2 IC50 (nM)	FGFR3 IC50 (nM)	FGFR4 IC50 (nM)	Citation
18i	Not Reported	150	Not Reported	Not Reported	[3]
18d	Not Reported	600	480	Not Reported	[3]
18g	Not Reported	380	Not Reported	Not Reported	[3]
TAS-120 (Futibatinib)	1.8	1.4	1.6	3.7	[4]

Cyclin-Dependent Kinase (CDK) Inhibitors

CDKs are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer.

Aminopyrazine and its isosteres, such as aminopyrazole, have been explored as scaffolds for the development of potent CDK inhibitors.

Quantitative Data: CDK Inhibition

Compound ID	CDK2/cyclin E IC50 (nM)	CDK5/p25 IC50 (nM)	Citation
24 (aminopyrazole analog)	24	23	[5]
Cdk2-IN-23	0.29	Not Reported	[4]
11I (2-aminopurine derivative)	19	Not Reported	[6]

NIMA-Related Kinase 2 (Nek2) Inhibitors

Nek2 is a serine/threonine kinase that plays a crucial role in centrosome separation and spindle formation during mitosis. Its overexpression has been linked to various cancers, making it an attractive target for anticancer therapy.

Quantitative Data: Nek2 Inhibition

Compound ID	Nek2 IC50 (nM)	PLK1 IC50 (μM)	Citation
CRUK ICR (R)-21	22	5.8	[7]
CRUK ICR 31	230	Not Reported	[7]
11a	790	Not Reported	[2]
rac-21	73	Not Reported	[2]

Spleen Tyrosine Kinase (Syk) Inhibitors

Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells. It is a key mediator of allergic and inflammatory responses, making it a target for autoimmune diseases and certain cancers.

Anticancer Agents

The ability of **aminopyrazine** analogs to inhibit various kinases and other cellular targets has translated into significant anticancer activity in a range of cancer cell lines.

Quantitative Data: Anticancer Activity

Compound ID	Cell Line	Cancer Type	IC50 (µM)	Citation
18i	SNU-16	Gastric Cancer	1.88	[3]
SW-780	Bladder Cancer	2.34	[3]	
KMS-11	Multiple Myeloma	3.02	[3]	
MDA-MB-453	Breast Cancer	12.58	[3]	
NCI-H520	Lung Cancer	26.69	[3]	
TAS-120	SNU-16	Gastric Cancer	1.3	[4]
KATO III	Gastric Cancer	2.5	[4]	
MFM-223	Breast Cancer	3.1	[4]	
RT112/84	Bladder Cancer	5.6	[4]	
Compound 16	HT-29	Colon Cancer	12.98	[8]
B16F10	Melanoma	27.54	[8]	
Compound 18	MCF-7	Breast Cancer	9.60	[8]
Compound 49	A549	Lung Cancer	0.13	[9]
Colo-205	Colon Cancer	0.19	[9]	
Compound 50	MCF-7	Breast Cancer	0.18	[9]
Compound 51	MCF-7	Breast Cancer	0.012	[9]
A549	Lung Cancer	0.045	[9]	
DU-145	Prostate Cancer	0.33	[9]	

Antimicrobial Agents

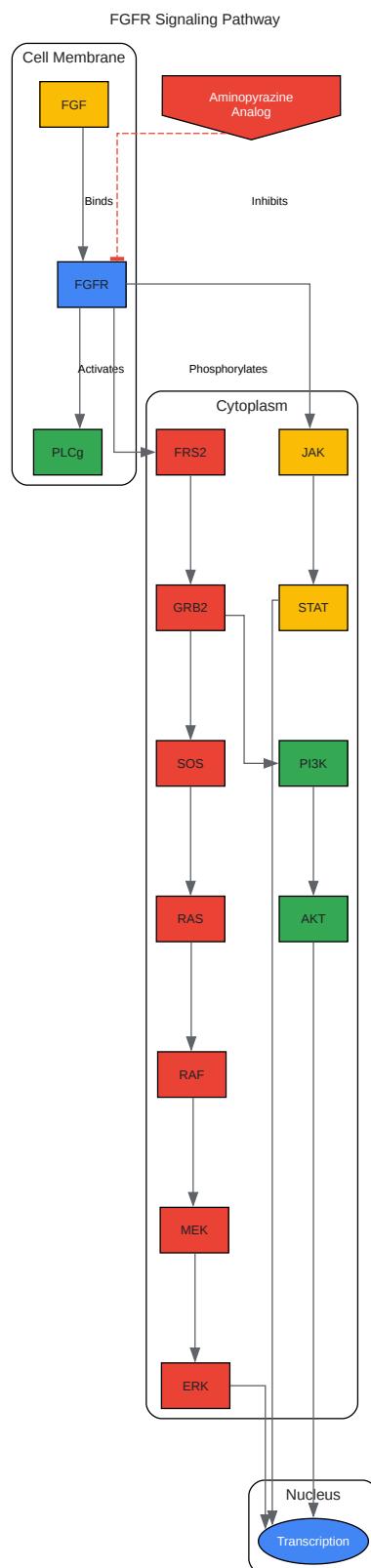
Derivatives of **3-aminopyrazine-2-carboxamide** have shown promising activity against various microbial pathogens, including *Mycobacterium tuberculosis*.

Quantitative Data: Antimicrobial Activity

Compound ID	Organism	MIC (µg/mL)	MIC (µM)	Citation
17	Mycobacterium tuberculosis H37Rv	12.5	46	[10]
20	Staphylococcus aureus	Not Reported	31.25	[4]

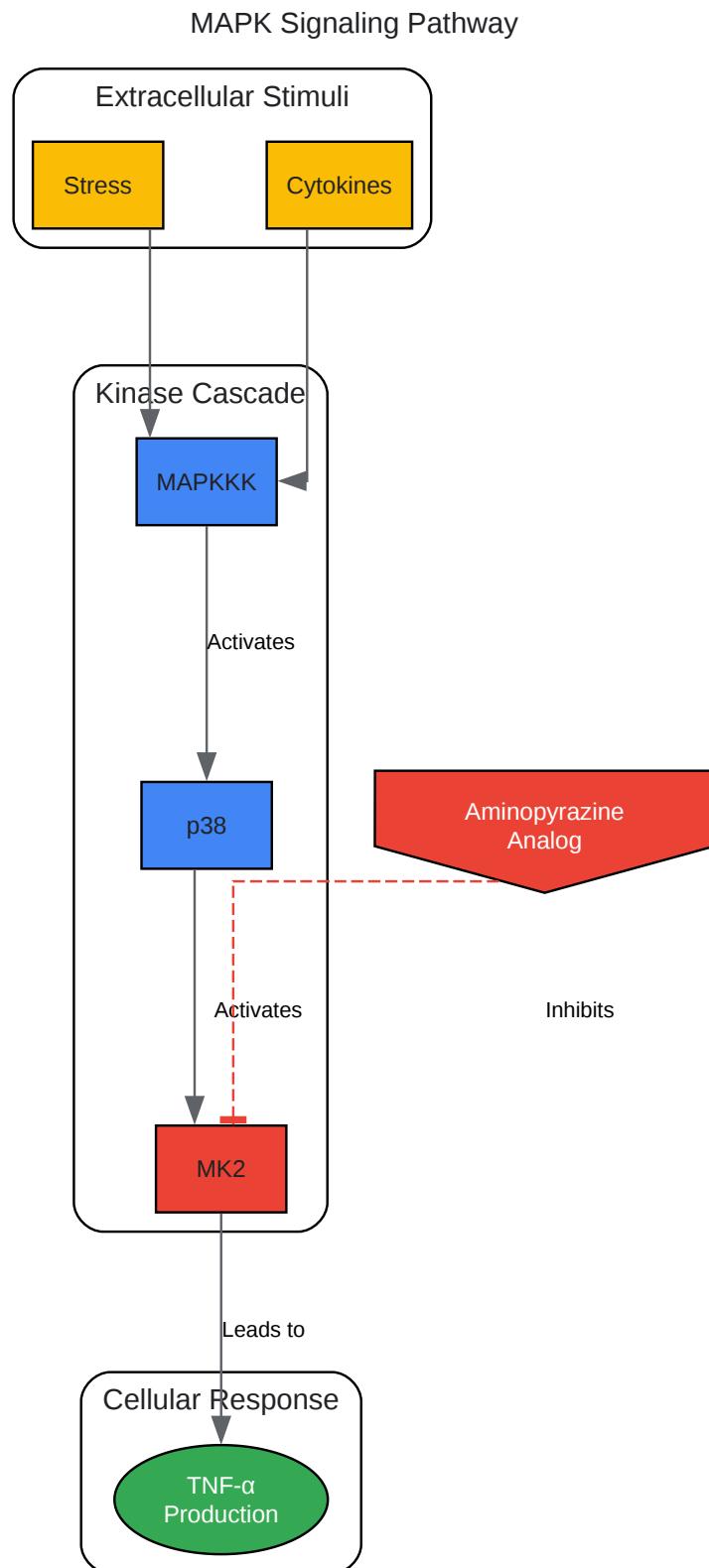
Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.

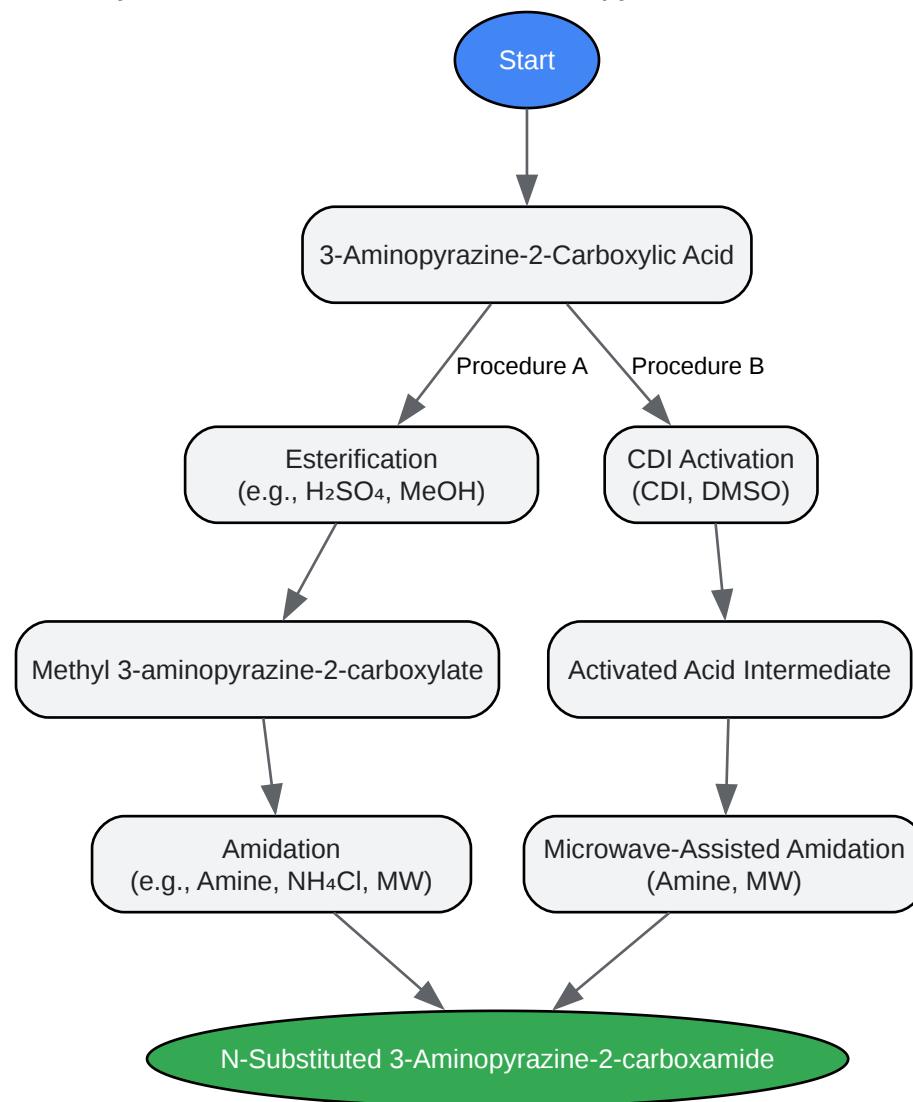


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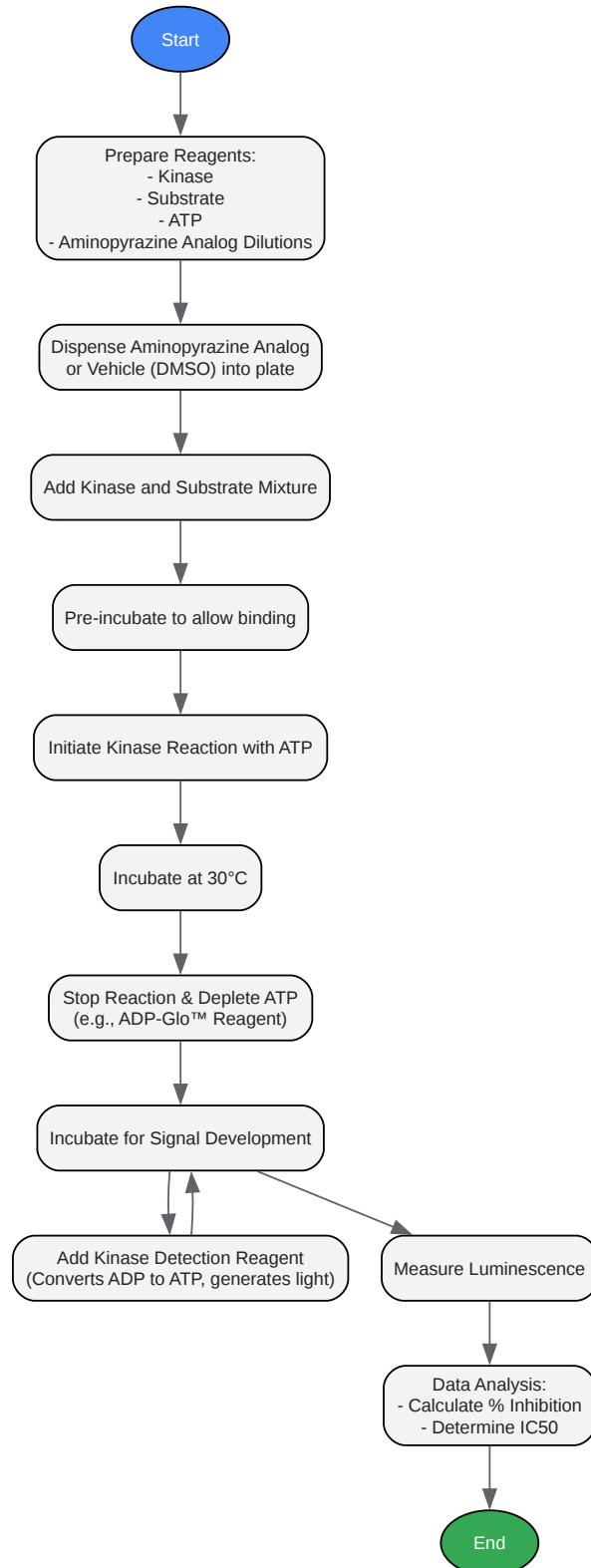
FGFR Signaling Pathway and Inhibition



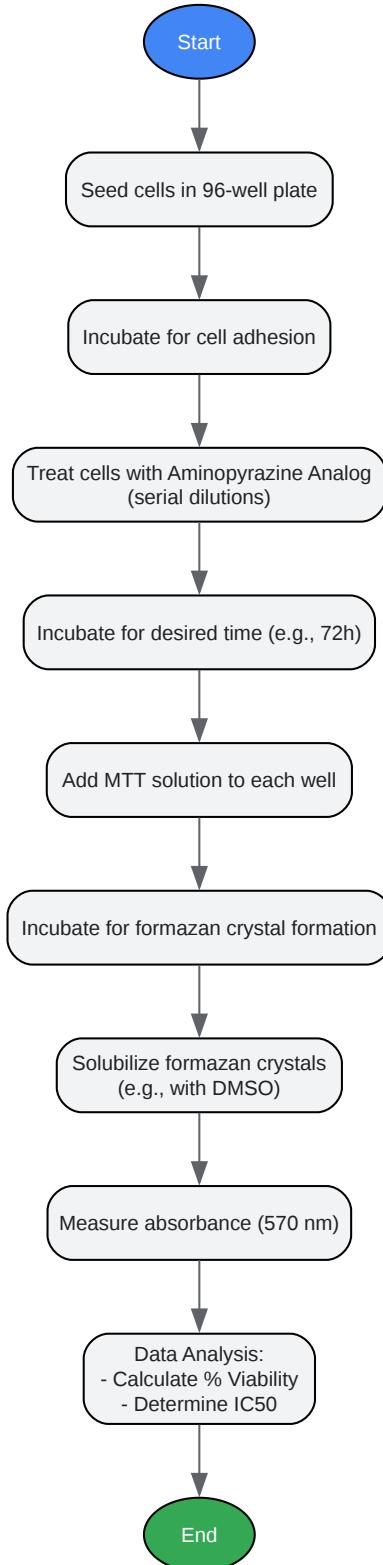
General Synthesis of N-Substituted 3-Aminopyrazine-2-Carboxamides



In Vitro Kinase Inhibition Assay Workflow (Luminescence-Based)



MTT Cell Viability Assay Workflow

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